Psoralin, N-decanoyl-5-oxo-

Catalog No.
S15806538
CAS No.
65549-33-9
M.F
C21H24O5
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Psoralin, N-decanoyl-5-oxo-

CAS Number

65549-33-9

Product Name

Psoralin, N-decanoyl-5-oxo-

IUPAC Name

(7-oxofuro[3,2-g]chromen-4-yl) decanoate

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C21H24O5/c1-2-3-4-5-6-7-8-9-19(22)26-21-15-10-11-20(23)25-18(15)14-17-16(21)12-13-24-17/h10-14H,2-9H2,1H3

InChI Key

UMHQELYIUBDOOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=C2C=CC(=O)OC2=CC3=C1C=CO3

Psoralin, N-decanoyl-5-oxo- is a synthetic derivative of psoralen, a naturally occurring furocoumarin commonly found in plants such as Psoralea corylifolia. Its chemical structure is characterized by the molecular formula C21H24O5C_{21}H_{24}O_{5} and a molecular weight of approximately 356.4 g/mol . The compound features a decanoyl group attached to a furocoumarin backbone, which contributes to its unique properties and potential applications in pharmacology.

: Psoralin can form covalent bonds with DNA upon exposure to ultraviolet light, leading to DNA cross-linking and potential mutagenic effects.
  • Hydrolysis: The ester bond in the decanoyl moiety may undergo hydrolysis under acidic or basic conditions, releasing decanoic acid and the corresponding furocoumarin.
  • Oxidation: The presence of the keto group allows for further oxidation reactions, which can modify its biological activity.
  • These reactions are significant for understanding the compound's behavior in biological systems and its potential therapeutic effects.

    Psoralin, N-decanoyl-5-oxo- exhibits notable biological activities, primarily attributed to its furocoumarin structure. Key activities include:

    • Antitumor Activity: Similar to other furocoumarins, it has shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
    • Antimicrobial Properties: The compound may possess antimicrobial effects against certain pathogens, making it a candidate for further investigation in infectious disease treatment.
    • Phototoxicity: Due to its ability to form reactive species upon UV exposure, it can be used in phototherapy applications but requires careful handling due to potential skin sensitization.

    The synthesis of Psoralin, N-decanoyl-5-oxo- typically involves the following steps:

    • Starting Material Selection: The synthesis begins with psoralen or related furocoumarins as the base structure.
    • Decanoylation Reaction: The introduction of the decanoyl group can be achieved through acylation reactions using decanoic acid or its derivatives.
    • Purification: The final product is purified using techniques such as chromatography to isolate Psoralin, N-decanoyl-5-oxo- from by-products.

    Specific synthetic pathways may vary based on desired yields and purity levels but generally follow established organic synthesis protocols.

    Psoralin, N-decanoyl-5-oxo- has several promising applications:

    • Pharmaceuticals: Its antitumor and antimicrobial properties make it a candidate for drug development in oncology and infectious diseases.
    • Cosmetics: The compound's phototoxic properties can be harnessed in skin treatments or as an ingredient in sunscreens.
    • Research: It serves as a valuable tool for studying the mechanisms of action of furocoumarins in biological systems.

    Research into the interactions of Psoralin, N-decanoyl-5-oxo- with biological systems is ongoing. Studies have indicated that:

    • It interacts with various cellular pathways involved in apoptosis and cell cycle regulation.
    • Its phototoxicity necessitates investigations into its safety profile and potential side effects when used therapeutically.

    Understanding these interactions is crucial for developing safe and effective applications.

    Several compounds share structural similarities with Psoralin, N-decanoyl-5-oxo-, including:

    Compound NameStructure TypeKey Activities
    PsoralenNatural furocoumarinAntitumor, photosensitization
    BergaptenNatural furocoumarinAntimicrobial, anti-inflammatory
    AngelicinAngular furanocoumarinAntitumor, phototoxicity
    8-MethoxypsoralenMethoxy-substituted furocoumarinAntimicrobial, anticancer

    Uniqueness of Psoralin, N-decanoyl-5-oxo-

    What distinguishes Psoralin, N-decanoyl-5-oxo- from these similar compounds is primarily its unique decanoyl modification. This alteration enhances its solubility and alters its pharmacokinetic properties compared to other furocoumarins. Additionally, the specific combination of biological activities related to both the furocoumarin core and the decanoyl side chain makes it a compound of interest for therapeutic development.

    XLogP3

    6.1

    Hydrogen Bond Acceptor Count

    5

    Exact Mass

    356.16237386 g/mol

    Monoisotopic Mass

    356.16237386 g/mol

    Heavy Atom Count

    26

    UNII

    J8R2GSZ4YT

    Dates

    Last modified: 08-15-2024

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